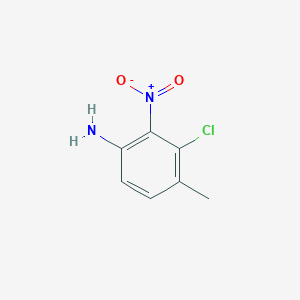

3-Chloro-4-methyl-2-nitroaniline

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

3-Chloro-4-methyl-2-nitroaniline is an organic compound with the molecular formula C7H7ClN2O2. It is a derivative of aniline, characterized by the presence of a chlorine atom, a methyl group, and a nitro group attached to the benzene ring. This compound is of significant interest in organic chemistry due to its unique structural features and reactivity.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 3-Chloro-4-methyl-2-nitroaniline typically involves the nitration of 3-chloro-4-methylaniline. The nitration process is carried out using a mixture of concentrated nitric acid and sulfuric acid at controlled temperatures to ensure the selective introduction of the nitro group at the desired position on the aromatic ring.

Industrial Production Methods: In an industrial setting, the production of this compound follows a similar nitration process but on a larger scale. The reaction conditions are optimized to maximize yield and purity, often involving continuous flow reactors and advanced separation techniques to isolate the desired product.

Analyse Des Réactions Chimiques

Types of Reactions: 3-Chloro-4-methyl-2-nitroaniline undergoes various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents such as iron and hydrochloric acid or catalytic hydrogenation.

Substitution: The chlorine atom can be substituted with other nucleophiles in the presence of suitable catalysts or under specific conditions.

Oxidation: The methyl group can be oxidized to a carboxylic acid group using strong oxidizing agents like potassium permanganate.

Common Reagents and Conditions:

Reduction: Iron powder and hydrochloric acid, catalytic hydrogenation with palladium on carbon.

Substitution: Sodium hydroxide, potassium carbonate, and various nucleophiles.

Oxidation: Potassium permanganate, chromium trioxide.

Major Products Formed:

Reduction: 3-Chloro-4-methyl-2-phenylenediamine.

Substitution: Various substituted anilines depending on the nucleophile used.

Oxidation: 3-Chloro-4-methyl-2-nitrobenzoic acid.

Applications De Recherche Scientifique

Dyes and Pigments

One of the primary applications of 3-Chloro-4-methyl-2-nitroaniline is as an intermediate in the synthesis of azo dyes. These dyes are widely used in the textile and printing industries due to their vibrant colors and stability. The compound facilitates the production of various dye formulations that meet industry standards for colorfastness and environmental safety.

Table 1: Azo Dyes Derived from this compound

| Dye Name | Application Area | Color Characteristics |

|---|---|---|

| Azo Yellow | Textiles | Bright yellow |

| Azo Red | Printing | Deep red |

| Azo Blue | Plastics | Vivid blue |

Pharmaceuticals

This compound is also significant in pharmaceutical research. It serves as a precursor for synthesizing various biologically active compounds, particularly those exhibiting antibacterial and antifungal properties. Research indicates its potential in developing new therapeutic agents aimed at treating infections caused by resistant strains of bacteria .

Case Study: Antibacterial Activity

A study demonstrated that derivatives synthesized from this compound showed promising antibacterial activity against Staphylococcus aureus and Escherichia coli, suggesting its utility in drug development .

Analytical Chemistry

In analytical chemistry, this compound is utilized as a reagent for detecting and quantifying other substances. Its ability to form stable complexes with various analytes enhances the accuracy and reliability of analytical methods such as spectrophotometry .

Table 2: Analytical Methods Using this compound

| Method | Application | Detection Limit |

|---|---|---|

| UV-Vis Spectrophotometry | Determining dye concentration | 0.01 mg/L |

| High Performance Liquid Chromatography (HPLC) | Analyzing pharmaceutical compounds | 0.005 mg/L |

Polymer Additives

The compound is incorporated into polymer formulations to improve their thermal stability and mechanical properties. It enhances the durability of plastics, making them suitable for various industrial applications .

Case Study: Polymer Enhancement

Research has shown that adding this compound to polyethylene significantly increases its thermal stability, allowing for higher processing temperatures without degradation .

Environmental Research

In environmental science, this compound has been studied for its biodegradation pathways by certain microbial strains. Understanding its degradation can help assess the environmental impact of this compound when released into ecosystems .

Table 3: Microbial Degradation Pathways

| Microbial Strain | Degradation Product | Efficiency (%) |

|---|---|---|

| Rhodococcus sp. MB-P1 | 4-amino-3-chlorophenol | 85 |

| Pseudomonas sp. | Hydroxyquinol | 90 |

Mécanisme D'action

The mechanism of action of 3-Chloro-4-methyl-2-nitroaniline depends on its chemical reactivity and the specific application. In reduction reactions, the nitro group is converted to an amino group, which can participate in further chemical transformations. The chlorine atom and methyl group influence the compound’s reactivity and the orientation of subsequent reactions on the aromatic ring.

Comparaison Avec Des Composés Similaires

- 4-Chloro-2-nitroaniline

- 2-Chloro-4-nitroaniline

- 4-Methyl-2-nitroaniline

Comparison: 3-Chloro-4-methyl-2-nitroaniline is unique due to the specific positions of the chlorine, methyl, and nitro groups on the benzene ring. This unique arrangement affects its reactivity and the types of reactions it can undergo compared to other nitroaniline derivatives. For instance, the presence of the methyl group in the para position relative to the nitro group can influence the compound’s electron density and steric hindrance, making it distinct from other similar compounds.

Activité Biologique

3-Chloro-4-methyl-2-nitroaniline is a compound of significant interest in the fields of medicinal chemistry and environmental science due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential applications, supported by case studies and research findings.

Chemical Structure and Properties

This compound is characterized by the following chemical structure:

- Chemical Formula : C7H7ClN2O2

- Molecular Weight : 188.59 g/mol

- IUPAC Name : this compound

- CAS Number : 95-72-1

The presence of both nitro and chloro groups enhances its reactivity, making it a candidate for various biological interactions.

Antimicrobial Properties

Research has indicated that this compound exhibits antimicrobial activity against a range of pathogens. A study demonstrated its effectiveness against Gram-positive and Gram-negative bacteria, suggesting potential applications in developing new antimicrobial agents.

Anticancer Activity

The compound has been explored for its anticancer properties. In vitro studies have shown that it can induce apoptosis in cancer cell lines by activating specific signaling pathways. For instance, it was found to inhibit the proliferation of human cancer cells through the modulation of cell cycle regulators and apoptosis-related proteins.

The mechanism by which this compound exerts its biological effects involves several pathways:

- Nitro Group Reduction : The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular macromolecules, leading to cytotoxic effects.

- Enzyme Inhibition : The compound may inhibit enzymes involved in inflammatory pathways, contributing to its anti-inflammatory properties.

- Reactive Oxygen Species (ROS) Generation : It has been suggested that the compound induces oxidative stress in cells, which can lead to cell death in cancerous cells .

Study on Antimicrobial Activity

A recent study assessed the antimicrobial efficacy of this compound against various bacterial strains. The minimum inhibitory concentration (MIC) values were determined, showing significant activity against Staphylococcus aureus and Escherichia coli.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Pseudomonas aeruginosa | 128 |

This data suggests that the compound could serve as a lead for developing new antibiotics.

Study on Anticancer Effects

In an experimental study involving several human cancer cell lines, treatment with this compound resulted in a dose-dependent reduction in cell viability. The following table summarizes the findings:

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (Breast Cancer) | 15 |

| HeLa (Cervical Cancer) | 20 |

| A549 (Lung Cancer) | 25 |

These results highlight the potential of this compound as an anticancer agent .

Safety and Toxicology

While exploring the biological activities of this compound, it is crucial to consider its safety profile. Toxicological studies indicate that high doses may lead to adverse effects, including hepatotoxicity and genotoxicity. A NOAEL (No Observed Adverse Effect Level) was established at approximately 10 mg/kg/day based on animal studies .

Propriétés

IUPAC Name |

3-chloro-4-methyl-2-nitroaniline |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7ClN2O2/c1-4-2-3-5(9)7(6(4)8)10(11)12/h2-3H,9H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LAZJONCASXDNSF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=C(C=C1)N)[N+](=O)[O-])Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7ClN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

186.59 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.